1,4-Diphenylbutadiyne

Overview

Description

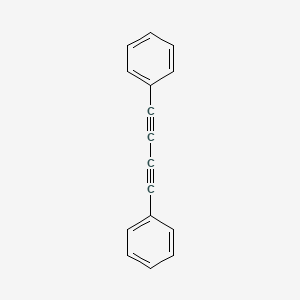

1,4-Diphenylbutadiyne (C₁₆H₁₀, CAS 886-66-8) is a conjugated organic compound featuring a central buta-1,3-diyne unit (–C≡C–C≡C–) flanked by phenyl groups. Its linear, rigid structure enables strong π-electron delocalization, making it valuable in materials science, catalysis, and medicinal chemistry . Key properties include:

- Synthesis: Produced via reactions such as the coupling of terminal alkynes or dehydrogenation of 1,4-diphenyl-2-butene, with yields up to 28% in stibine-based reactions .

- Optical Properties: Exhibits phosphorescence in the solid state at low temperatures due to restricted molecular motion and enhanced spin-orbit coupling from heavy atoms (e.g., antimony in adducts) .

- Applications: Used in polymers for enhanced electron delocalization , as a ligand in rare-earth complexes , and in pharmaceuticals as a linker for HCV NS5A inhibitors .

Preparation Methods

Glaser Coupling: The Classical Approach

The Glaser coupling, first reported in 1869 by Carl Andreas Glaser, remains the foundational method for synthesizing 1,4-diphenylbutadiyne. This oxidative homocoupling of terminal alkynes employs copper(I) chloride (CuCl) in aqueous ammonia under an oxygen atmosphere . The reaction proceeds via a two-step mechanism:

-

Formation of copper(I) acetylide : Phenylacetylene reacts with CuCl in ammonia to form phenylacetylide-copper(I) complexes.

-

Oxidative dimerization : Oxygen oxidizes the copper(I) acetylide intermediates, yielding the diyne and copper(I) oxide .

Representative Protocol :

A mixture of phenylacetylene (2 mmol), CuCl (1 mmol), and aqueous ammonia (10 mL) is stirred under O₂ at 60°C for 12 hours. The crude product is extracted with dichloromethane and purified via column chromatography (petroleum ether/ethyl acetate, 50:1) .

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Catalyst | CuCl |

| Solvent | NH₃/H₂O |

| Temperature | 60°C |

| Reaction Time | 12 hours |

While cost-effective, this method suffers from moderate yields and the need for stringent oxygen control .

Eglinton Modification: Enhanced Oxidative Conditions

Geoffrey Eglinton’s modification replaces CuCl with copper(II) acetate (Cu(OAc)₂) in pyridine, improving reaction efficiency . The higher oxidation state of copper facilitates faster dimerization, particularly for sterically hindered alkynes.

Mechanistic Insight :

Cu(II) oxidizes terminal alkynes to radical intermediates, which couple to form the diyne. Pyridine acts as a base and ligand, stabilizing the copper species .

Experimental Example :

Phenylacetylene (5 mmol) and Cu(OAc)₂ (2.5 mmol) are refluxed in pyridine (20 mL) for 6 hours. The mixture is quenched with HCl, extracted with ether, and purified via recrystallization (hexane/CH₂Cl₂) .

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Catalyst | Cu(OAc)₂ |

| Solvent | Pyridine |

| Temperature | Reflux (115°C) |

| Reaction Time | 6 hours |

This method achieves higher yields than classical Glaser coupling but requires toxic pyridine, complicating large-scale applications .

Hay Coupling: TMEDA-Mediated Efficiency

The Hay coupling utilizes tetramethylethylenediamine (TMEDA) as a chelating agent with CuCl, enabling catalytic oxygen-driven cycles . TMEDA enhances copper solubility and stabilizes reactive intermediates, reducing catalyst loading.

Procedure :

Phenylacetylene (10 mmol), CuCl (0.5 mmol), and TMEDA (1.2 mmol) are stirred in THF under O₂ at 25°C for 3 hours. The product is isolated via filtration and washed with methanol .

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Catalyst | CuCl/TMEDA |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 3 hours |

This method is notable for mild conditions and reduced copper waste, making it environmentally favorable .

Palladium-Mediated Cross-Coupling: Hybrid Catalysis

Palladium-based systems, often combined with copper co-catalysts, enable cross-coupling under supercritical carbon dioxide (scCO₂) conditions. Wang et al. reported a protocol using Pd(NH₃)₄Cl₂·H₂O and CuCl₂·2H₂O in scCO₂ at 50°C .

Key Steps :

-

Catalyst Activation : scCO₂ enhances mass transfer and catalyst solubility.

-

Oxidative Coupling : Oxygen (1 MPa) and scCO₂ (9 MPa) drive the reaction, yielding this compound alongside minor byproducts .

Optimized Conditions :

-

Pressure: 9 MPa CO₂ + 1 MPa O₂

-

Catalysts: Pd(NH₃)₄Cl₂·H₂O (10 mol%), CuCl₂·2H₂O (10 mol%)

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Catalysts | Pd/Cu |

| Solvent | scCO₂ |

| Temperature | 50°C |

| Reaction Time | 4 hours |

This method achieves near-quantitative yields but requires specialized equipment for scCO₂ handling .

Photoinduced Cycloaddition: Alternative Pathways

Ultraviolet irradiation of phenylacetylene derivatives in the presence of olefins (e.g., dimethyl fumarate) offers a metal-free route to this compound . The reaction proceeds via [2+2] cycloaddition followed by retro-Diels-Alder cleavage.

Limitations :

-

Low yields (20–30%)

-

Competing side reactions

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

| Method | Yield (%) | Catalyst | Conditions | Scalability |

|---|---|---|---|---|

| Glaser Coupling | 45–60 | CuCl | Aqueous NH₃, O₂ | Moderate |

| Eglinton Modification | 65–75 | Cu(OAc)₂ | Pyridine, reflux | Low (toxicity) |

| Hay Coupling | 70–80 | CuCl/TMEDA | THF, O₂, 25°C | High |

| Pd-Mediated | 85–90 | Pd/Cu | scCO₂, 50°C | Low (equipment) |

| Photoinduced | 20–30 | None | UV light | Research-scale |

Mechanistic and Computational Insights

Density functional theory (DFT) studies reveal that Glaser coupling proceeds via a Cu(I)/Cu(III) redox cycle . Key steps include:

Computational models predict that electron-withdrawing substituents accelerate the reaction by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutadiyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.

Major Products

Oxidation: Formation of diketones or quinones.

Reduction: Formation of diphenylbutene or diphenylbutane.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Materials Science

Crystalline Graphitic Nanoribbons

One notable application of 1,4-diphenylbutadiyne is in the synthesis of crystalline graphitic nanoribbons through pressure-induced polymerization. Researchers from Peking University demonstrated that applying high pressure (10 GPa) to this compound leads to the formation of armchair graphitic nanoribbons. This process utilizes solid-state topochemical polymerization, which allows for precise control over the crystal structure and dimensions of the resulting material. The study highlighted that the polymerization initiates via a unique dehydro-Diels-Alder reaction involving phenyl as a dienophile rather than the expected 1,4-addition reaction .

Table 1: Properties of Graphitic Nanoribbons Synthesized from this compound

| Property | Value |

|---|---|

| Width | ~1 nm |

| Edge Configuration | Armchair |

| Reaction Pressure | 10 GPa |

| Polymerization Method | Pressure-induced |

Neuromorphic Computing

Artificial Synapses

In the field of neuromorphic computing, this compound has been utilized to create memristor devices that mimic biological synapses. A study published in early 2023 demonstrated that these devices can perform essential synaptic functions such as paired-pulse facilitation and spike rate-dependent plasticity while consuming remarkably low energy (approximately 25 femtojoules per spike). This advancement is significant for developing energy-efficient neuromorphic systems .

Table 2: Performance Metrics of Memristor Devices Using this compound

| Metric | Value |

|---|---|

| Energy Consumption per Spike | ~25 fJ |

| Conductance Change | Linear and Large |

| Synaptic Functions Simulated | PPF/PPD, SRDP |

Polymer Chemistry

Conducting Polymers

This compound serves as a monomer for producing conducting polymer nanofibers through various polymerization techniques, including UV-induced radical polymerization and gamma irradiation. These polymers exhibit tunable diameters ranging from 5 to 25 nm and can be synthesized within mesophase templates. The ability to control fiber diameter is crucial for applications in nanotechnology and materials engineering .

Table 3: Characteristics of Poly(diphenylbutadiyne) Nanofibers

| Characteristic | Value |

|---|---|

| Diameter Range | 5 - 25 nm |

| Polymerization Method | UV or Gamma Irradiation |

| Application Areas | Nanotechnology |

Photophysical Studies

Spectroscopic Applications

Research on the photophysical properties of compounds based on this compound has provided insights into their potential applications in optoelectronics. Studies indicate that this compound can be used to model spectroscopic behaviors in multi-chromophore systems, enhancing our understanding of exciton dynamics and absorption/emission characteristics under varying conditions .

Mechanism of Action

The mechanism of action of 1,4-diphenylbutadiyne involves its ability to participate in various chemical reactions due to its conjugated system. The compound can interact with molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its derivatives, making it useful in applications such as organic electronics and photodynamic therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,4-Diphenyl-1,3-butadiene (C₁₆H₁₄, CAS 886-65-7)

- Structural Differences : Contains a buta-1,3-diene (–CH₂–CH₂–CH₂–CH₂–) core instead of the diyne system.

- Conjugation : Reduced π-electron delocalization compared to 1,4-diphenylbutadiyne, leading to weaker conductivity .

- Synthesis : Prepared via Wittig reactions or dehydrogenation, with yields up to 76% .

- Applications : Primarily studied for its electronic properties in organic semiconductors but less effective than butadiyne derivatives in conductive polymers .

Diphenylethyne (Tolan, C₁₄H₁₀)

- Structural Differences : Single acetylene (–C≡C–) core.

- Conjugation: Limited to one triple bond, resulting in shorter conjugation length and reduced electron delocalization compared to butadiyne .

- Applications: Used in cross-coupling reactions (e.g., Sonogashira coupling) and as a linker in HCV inhibitors, but butadiyne derivatives show improved metabolic stability and potency in pharmaceuticals .

1,4-Bis(phenylethynyl)benzene

- Structural Differences : A benzene ring flanked by two phenylethynyl groups (–C≡C–C₆H₅).

- Conjugation : Extended conjugation via the aromatic core, but butadiyne’s linear structure provides more direct π-orbital overlap .

- Electronic Properties : Comparable conductivity to butadiyne but less suitable for rigid polymer frameworks .

1,4-Diacetoxy-2-butyne (C₈H₁₀O₄)

- Structural Differences : Acetoxy substituents on a butyne backbone.

- Reactivity : Polar substituents increase solubility but reduce thermal stability compared to phenyl groups in butadiyne .

- Applications : Primarily a synthetic intermediate, unlike butadiyne’s role in advanced materials .

Key Research Findings

- Phosphorescence : Unique to this compound derivatives (e.g., stibylethene adducts), attributed to heavy-atom effects and rigid crystal packing .

- Polymer Performance : Poly(1,4-phenylene-1,3-butadiynylene) derivatives exhibit superior electron delocalization vs. diphenylethyne-based polymers .

- Medicinal Chemistry : Butadiyne linkers in HCV NS5A inhibitors enhance resistance profiles and bioavailability compared to ethyne analogs .

Data Tables

Table 1: Optical Properties of Selected Compounds

| Compound | UV Absorption (nm) | Phosphorescence (λ_em, nm) |

|---|---|---|

| This compound | 280–320 | 550 (77 K) |

| 1,4-Diphenyl-1,3-butadiene | 260–300 | Not observed |

| Diphenylethyne | 250–290 | Not observed |

Biological Activity

1,4-Diphenylbutadiyne (DPB) is an arylacetylene compound with significant interest in organic synthesis and materials science. It serves as a precursor for various aromatic compounds and exhibits unique biological activities that are being explored in different research contexts. This article reviews the biological activity of DPB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₆H₁₀

- Molecular Weight : 202.25 g/mol

- CAS Number : 886-66-8

- Structure : DPB consists of two phenyl groups connected by a butadiyne linkage, which contributes to its unique properties.

Biological Activity Overview

This compound has been studied for its phototoxic properties and potential applications in biomedical fields. Its biological activities can be categorized into several key areas:

1. Anticancer Activity

Research indicates that DPB exhibits phototoxic effects on cancer cells. A study published in Photochemistry and Photobiology demonstrated that DPB could induce cell death in certain cancer cell lines when activated by light exposure. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in malignant cells .

2. Antimicrobial Properties

DPB has shown promise as an antimicrobial agent. Its ability to disrupt microbial membranes and generate ROS contributes to its effectiveness against various bacterial strains. Research has indicated that DPB can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

3. Neuromorphic Computing Applications

Recent advancements have explored the use of DPB in neuromorphic computing systems. A study highlighted its role in artificial synapses, where it aids in improving the speed and energy efficiency of information processing. The unique electronic properties of DPB facilitate its application in creating more efficient synaptic devices .

Case Studies

Reactive Oxygen Species Generation

The phototoxicity mechanism involves the activation of DPB under UV light, leading to the formation of ROS. These reactive species interact with cellular components, causing damage to DNA, proteins, and lipids.

Membrane Disruption

In antimicrobial applications, DPB's hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-diphenylbutadiyne, and how do reaction conditions influence polymerization outcomes?

- Methodology : Synthesis typically involves UV or γ-ray irradiation of monomers in the presence of radical initiators (e.g., benzoin methyl ether) within hexagonal mesophases. Solvent systems (e.g., hydrophobic domains in mesophases) and initiator concentrations critically affect polymerization efficiency .

- Key Variables :

| Condition | Effect on Polymerization |

|---|---|

| UV vs. γ-ray | UV yields controlled nanofiber growth; γ-ray may accelerate cross-linking |

| Solvent Polarity | Hydrophobic environments enhance monomer alignment for 1,4-addition |

| Initiator Type | Radical initiators promote chain propagation over side reactions |

Q. How is this compound characterized, and what are its critical physical properties?

- Techniques : Melting point analysis (518.4°C for diphenylbutadiyne ), FTIR (C≡C stretching at ~2200 cm⁻¹), and UV-Vis (π→π* transitions ~300 nm). Chromatography (HPLC) can assess purity using C18 columns with acetonitrile/water mobile phases .

- Physical Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₀ | |

| Melting Point | 518.4°C | |

| CAS Registry | 886-66-8 |

Q. What factors influence the stability of this compound during storage and reactions?

- Stability Considerations : Degradation under prolonged UV exposure due to radical recombination. Thermal stability is high (>300°C), but high-pressure conditions (e.g., >1 GPa) induce solid-state topochemical reactions, forming graphitic nanoribbons .

Advanced Research Questions

Q. How do polymerization mechanisms differ between solid-state and solution-phase reactions?

- Mechanistic Insights : In solution, 1,4-addition dominates, forming linear poly(diphenylbutadiyne) (PDPB) chains . Under high pressure, solid-state topochemical reactions proceed via dehydro-Diels–Alder (DDA) pathways, yielding crystalline graphitic nanostructures .

- Contradiction Resolution : Discrepancies in reaction pathways (e.g., DDA vs. 1,4-addition) require crystallographic analysis (XRD) and in-situ Raman spectroscopy to monitor bond reorganization .

Q. What catalytic conditions lead to stereoselective isomer formation in hydroamination reactions?

- Methodology : Heterobimetallic catalysts (e.g., K₂Ca(NPh₂)₄) in tetrahydrofuran at elevated temperatures yield E/Z isomers of 1-anilino-1,4-diphenylbut-1-ene-3-yne. Stereoselectivity is probed via NMR and DFT calculations .

Q. What role does this compound play in tritium handling systems?

- Application : Acts as a tritium getter in nuclear applications, binding gaseous tritium via π-complexation. Studies suggest compatibility with electrolysis-catalytic exchange systems for tritium recovery .

Q. How can computational modeling resolve contradictions in substituent effects on electronic properties?

- Approach : Density functional theory (DFT) evaluates electron-donating/withdrawing substituents (e.g., pyridyl vs. phenyl) on alkyne conjugation. Symmetric vs. asymmetric electronic distributions are quantified via frontier orbital analysis .

Q. What strategies optimize charge separation in PDPB-ZnO nanoheterojunctions for photocatalytic applications?

- Design : Ligand-free ZnO nanoparticle adsorption onto PDPB nanofibers enhances interfacial charge transfer. Ultrafast spectroscopy (e.g., transient absorption) reveals exciton dissociation kinetics, while methyl orange degradation assays quantify photocatalytic efficiency .

Q. How does high-pressure polymerization alter the structural and electronic properties of this compound?

- Experimental Design : High-pressure X-ray diffraction (HP-XRD) and neutron scattering under >1 GPa reveal distance-selective DDA reactions. Resulting nanoribbons exhibit anisotropic conductivity, validated by four-probe resistivity measurements .

Q. What analytical frameworks address discrepancies in reported reaction yields for cross-coupling reactions?

Properties

IUPAC Name |

4-phenylbuta-1,3-diynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-09-5 | |

| Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061264 | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [MSDSonline] | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

886-66-8 | |

| Record name | 1,4-Diphenyl-1,3-butadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYLBUTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WV7G15RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.